Fmoc-Cys(Acm)-OH

Description

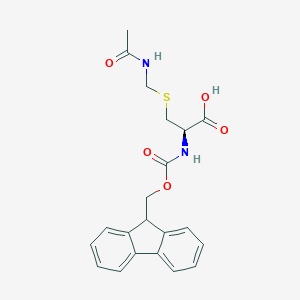

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMYOORPUGPKAP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235368 | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-81-3 | |

| Record name | S-[(Acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086060813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Fmoc-Cys(Acm)-OH

For Researchers, Scientists, and Drug Development Professionals

Nα-Fmoc-S-acetamidomethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Acm)-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus and an acid-stable, yet selectively removable, acetamidomethyl (Acm) group on the thiol side chain, offers researchers precise control over peptide assembly and disulfide bond formation. This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications in modern peptide science.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its chemical stability and solubility are critical parameters for its successful application in peptide synthesis.

| Property | Value | References |

| CAS Number | 86060-81-3 | [3][4] |

| Molecular Formula | C₂₁H₂₂N₂O₅S | [4] |

| Molecular Weight | 414.47 g/mol | [5] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 147-150 °C | |

| Purity (HPLC) | ≥99.0% | |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) | [5] |

| Optical Rotation | [α]²⁰/D -32 ± 1.2° (c=1 in Methanol) | [2] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from moisture. |

Chemical Reactivity and Applications in Peptide Synthesis

The strategic utility of this compound lies in the orthogonal nature of its protecting groups. The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the free amine for subsequent amino acid coupling.[3] Conversely, the Acm group is stable to the basic conditions of Fmoc deprotection and the acidic conditions often used for final peptide cleavage from the resin support (e.g., with trifluoroacetic acid, TFA).[3][6]

This stability allows for the synthesis of full-length peptides with protected cysteine residues. The Acm group can then be selectively removed post-synthesis to facilitate the formation of specific disulfide bonds, a critical step in the synthesis of many biologically active peptides and proteins.[7]

Experimental Protocols

Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain attached to a solid support.

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Second Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Bachem AG [bioscience.co.uk]

- 5. This compound | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

An In-depth Technical Guide to the Acm Protecting Group in Fmoc-Cys(Acm)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, function, and application of the Acetamidomethyl (Acm) protecting group in conjunction with Fmoc-Cys(Acm)-OH, a critical reagent in modern solid-phase peptide synthesis (SPPS). It details the chemical properties of the Acm group, its role in orthogonal protection strategies, various deprotection methodologies with quantitative parameters, and potential side reactions.

Introduction to Cysteine Protection in Peptide Synthesis

Cysteine, with its reactive thiol side chain, is a crucial amino acid for establishing structural integrity and biological function in many peptides and proteins through the formation of disulfide bonds. During solid-phase peptide synthesis (SPPS), this thiol group must be protected to prevent unwanted side reactions, such as oxidation and alkylation. The choice of the cysteine-protecting group is paramount, especially in the synthesis of complex peptides with multiple disulfide bridges, requiring regioselective bond formation. The Acetamidomethyl (Acm) group is a widely utilized thiol-protecting group that offers a unique combination of stability and selective removal, making it an invaluable tool for peptide chemists.

Structure of this compound

This compound is the N-α-Fmoc protected form of L-cysteine where the side-chain thiol is protected by the Acm group.

-

IUPAC Name: (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[1]

-

Molecular Weight: 414.47 g/mol [2]

The structure consists of three key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the α-amino group, it provides temporary protection during peptide chain elongation and is removed under basic conditions (e.g., piperidine).

-

Cysteine backbone: The core amino acid structure.

-

Acm (Acetamidomethyl) group: A stable, semi-permanent protecting group attached to the sulfur atom of the cysteine side chain.

Function of the Acm Protecting Group

The primary function of the Acm group is to mask the nucleophilicity of the cysteine thiol during SPPS. Its chemical properties make it particularly suitable for complex synthetic strategies.

Stability and Orthogonality

The Acm group is renowned for its stability under the standard conditions of Fmoc-based SPPS. It is resistant to:

-

Repetitive base treatments: It remains intact during the repeated cycles of Fmoc group removal with piperidine.[4]

-

Acidic cleavage: It is stable to the final cleavage from the resin and removal of most other side-chain protecting groups (like tBu, Trt, Pbf) using strong acids such as trifluoroacetic acid (TFA).[4]

This stability profile makes the Acm group orthogonal to both the temporary Fmoc protecting group and the acid-labile side-chain protecting groups. This orthogonality is the cornerstone of its utility, allowing for the synthesis of fully assembled, side-chain deprotected peptides that retain Acm protection on specific cysteine residues. This enables the purification of the linear Acm-protected peptide before proceeding to selective disulfide bond formation.

The Acm group is a key component in strategies for the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins.[5][6][7] By pairing Cys(Acm) with other orthogonally protected cysteines (e.g., Cys(Trt), Cys(Mmt), Cys(tBu)), each pair of thiols can be deprotected and oxidized sequentially under specific conditions.[4][5]

References

- 1. S-((Acetylamino)methyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-cysteine | C21H22N2O5S | CID 128799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Cys(Acm)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides containing disulfide bridges. This document outlines a detailed one-pot synthesis protocol, purification methodologies, characterization data, and a discussion of potential impurities and side reactions.

Introduction

This compound is an essential amino acid derivative used in the synthesis of complex peptides and proteins. The acetamidomethyl (Acm) group provides a stable thiol protection that is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group commonly employed in SPPS. This stability allows for the selective formation of disulfide bonds during peptide synthesis, a crucial step in achieving the correct three-dimensional structure and biological activity of many therapeutic peptides. The Acm group can be selectively removed under mild oxidative conditions, typically using iodine, or by treatment with heavy metal salts such as mercury(II) acetate (B1210297) or silver trifluoroacetate.

Synthesis of this compound

A robust and efficient one-pot synthesis method for this compound has been developed, streamlining the process and improving overall yield. The synthesis involves two main steps: the S-alkylation of L-cysteine with N-(hydroxymethyl)acetamide (Acm-OH) to form S-acetamidomethyl-L-cysteine (Cys(Acm)-OH), followed by the N-protection of the amino group with 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSU).

Reaction Scheme

Caption: One-pot synthesis and purification workflow for this compound.

Experimental Protocol

This protocol is adapted from established one-pot synthesis methodologies.

Step 1: Formation of S-acetamidomethyl-L-cysteine (Cys(Acm)-OH)

-

In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide in deionized water.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

-

The reaction mixture is stirred at a controlled temperature of 0-10°C for 18-30 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: N-α-Fmoc Protection

-

To the aqueous solution of Cys(Acm)-OH from Step 1, add a solution of Fmoc-OSU in a suitable organic solvent like acetone.

-

Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (pH 7-8) using an appropriate base (e.g., sodium bicarbonate solution).

-

Allow the reaction to proceed until completion, which can be monitored by TLC, to yield the crude this compound.

Purification

-

Extraction: Extract the crude product from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer with a brine solution (e.g., 8-15 wt% sodium chloride) to remove water-soluble impurities.

-

Acidification: Acidify the organic layer with a concentrated acid like hydrochloric acid until precipitation of the product is complete.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum to obtain the final this compound product.

Reagent Quantities and Ratios

The following table summarizes the typical mass ratios of reagents used in the one-pot synthesis.

| Reagent | Mass Ratio |

| Hydrochloric Acid (30-37 wt%) | 4 |

| L-Cysteine Hydrochloride | 0.8 - 1.5 |

| N-(hydroxymethyl)acetamide (Acm) | 1.6 - 2.4 |

| Water | 3 - 5 |

| Acetone | 1.8 - 2.5 (relative to Acm) |

| Fmoc-OSU | 0.8 - 1.2 (relative to Acm) |

| Ethyl Acetate (for extraction) | 2 - 4 (relative to Acm) |

Purification of this compound

High purity of this compound is crucial for successful peptide synthesis to avoid the incorporation of deletion or modified sequences. While the initial purification steps of extraction and precipitation yield a product of reasonable purity, further purification may be required to meet the stringent demands of pharmaceutical applications.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The selection of an appropriate solvent system is critical. For Fmoc-amino acids, a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is often effective. Common solvent systems for the recrystallization of Fmoc-amino acids include ethyl acetate/hexane (B92381) and dichloromethane/hexane.

Column Chromatography

For the removal of closely related impurities, flash column chromatography on silica (B1680970) gel can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane.

Common Impurities and Side Reactions

During the synthesis and handling of this compound, several impurities and side reactions can occur:

-

Dipeptide Formation (Fmoc-Cys(Acm)-Cys(Acm)-OH): This can occur if there is any deprotection of the Fmoc group during the synthesis.

-

Unreacted Starting Materials: Residual L-cysteine, Cys(Acm)-OH, or Fmoc-OSU may be present in the crude product.

-

Racemization: The α-carbon of cysteine can be susceptible to racemization, particularly under basic conditions. This can lead to the formation of the D-enantiomer.[1]

-

Piperidinyl-alanine Formation: In the context of SPPS, the C-terminal Cys residue can undergo a side reaction to form N-piperidinyl-alanine.[1]

-

S-O Acm Shift: During the deprotection of the Acm group in peptides with high serine and threonine content, an S-to-O Acm shift can occur.[2]

Careful control of reaction conditions and rigorous purification are essential to minimize these impurities.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₂N₂O₅S |

| Molecular Weight | 414.47 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 147-150 °C |

Analytical Data

| Analytical Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity ≥ 99% |

| Thin-Layer Chromatography (TLC) | Single spot with a characteristic Rf value |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O (urethane and carboxylic acid), and aromatic C-H bonds. |

| ¹H Nuclear Magnetic Resonance (NMR) | Peaks corresponding to the protons of the Fmoc, acetamidomethyl, and cysteine moieties. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. |

Note: Specific spectral data should be compared with a reference standard.

Safety and Handling

This compound and the reagents used in its synthesis should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheets (SDS) of each chemical.

Conclusion

The one-pot synthesis of this compound offers an efficient and scalable method for producing this vital reagent for peptide synthesis. Careful control over reaction conditions and a thorough purification strategy are paramount to achieving the high purity required for the successful synthesis of complex and therapeutically relevant peptides. This guide provides a solid foundation for researchers and drug development professionals to produce and purify this compound with a high degree of confidence.

Caption: Logical flow from synthesis to purified and characterized product.

References

The Guardian of the Thiol: An In-depth Technical Guide to Acetamidomethyl (Acm) Protection of Cysteine

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of cysteine's reactive thiol group is a cornerstone of modern peptide and protein chemistry. Among the arsenal (B13267) of available protecting groups, the acetamidomethyl (Acm) group holds a prominent position due to its unique stability profile and versatile removal conditions. This guide provides a comprehensive overview of the mechanism of Acm group protection, its application, and the various methods for its removal, offering a critical resource for researchers engaged in peptide synthesis, protein engineering, and drug development.

The Acm Protecting Group: A Profile of Stability and Orthogonality

The acetamidomethyl (Acm) group, first introduced by Veber and his colleagues, is lauded for its stability under a wide range of conditions commonly employed in peptide synthesis. It is notably resistant to acidic conditions such as trifluoroacetic acid (TFA), hydrogen bromide in acetic acid (HBr/AcOH), and even anhydrous hydrogen fluoride (B91410) (HF) at 0°C.[1][2] It also exhibits stability in alkaline aqueous solutions.[1][2] This robustness allows for the deprotection of other protecting groups, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, without premature cleavage of the Acm group.[3]

A key advantage of the Acm group is its orthogonality to a host of other cysteine protecting groups. This means it can be selectively removed in the presence of groups like trityl (Trt), tert-butyl (tBu), 4-methoxybenzyl (Meb), and 4-methoxytrityl (Mmt), enabling the regioselective formation of multiple disulfide bonds in complex peptides and proteins.[1][2]

However, it's important to note that prolonged exposure to strong acidic conditions, particularly with certain scavengers, can lead to partial deprotection of the Acm group. For instance, up to 70% deprotection has been observed after 12 hours at 37°C in 98% TFA with triisopropylsilane (B1312306) (TIS) as a scavenger.[1] Additionally, the use of Acm for C-terminal cysteine residues can sometimes lead to side reactions like epimerization, particularly in comparison to the bulkier trityl (Trt) group.[4]

Mechanism of Acm Protection

The introduction of the Acm group onto the cysteine thiol is a straightforward process. The mechanism involves the reaction of the cysteine thiol with N-(hydroxymethyl)acetamide under acidic conditions.

References

Navigating the Challenges of Fmoc-Cys(Acm)-OH Solubility in Solid-Phase Peptide Synthesis

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of cysteine residues is pivotal in peptide and protein engineering, enabling the formation of disulfide bridges that confer crucial structural and functional attributes. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the acetamidomethyl (Acm)-protected cysteine derivative, Fmoc-Cys(Acm)-OH, is a cornerstone for the controlled and sequential formation of these disulfide bonds. However, a significant hurdle in its application is its variable and often limited solubility in the solvents commonly employed in SPPS. Inadequate solubility can precipitate a cascade of issues, including diminished coupling efficiency, sequence deletion, and compromised purity of the final peptide product. This guide provides an in-depth examination of the solubility characteristics of this compound in key SPPS solvents, outlines a detailed protocol for solubility determination, and presents a logical workflow for solvent selection to optimize synthesis outcomes.

Understanding Solubility in SPPS: A Critical Parameter

The solubility of Fmoc-protected amino acids is a multifactorial property influenced by the interplay of the amino acid side chain, its protecting group, and the physicochemical properties of the solvent.[1] The bulky and hydrophobic nature of the Fmoc group, combined with the specific characteristics of the Cys(Acm) side chain, contributes to the unique solubility profile of this derivative. The choice of solvent is therefore a critical decision in the SPPS workflow, directly impacting reaction kinetics and the accessibility of reagents to the growing peptide chain on the solid support.[1][]

Quantitative Solubility Data: A Noteworthy Gap

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

| Solvent | Chemical Name | General Solubility | Key Considerations |

| DMF | N,N-Dimethylformamide | Moderate to Good | The most common solvent for SPPS.[3][4] Purity is critical as dimethylamine (B145610) impurities can cause premature Fmoc deprotection.[3] |

| NMP | N-Methyl-2-pyrrolidone | Good to Excellent | Often exhibits higher solvating power than DMF, particularly for hydrophobic sequences.[3][5] However, some Fmoc-amino acids may show greater decomposition over extended periods.[3][5] |

| DCM | Dichloromethane | Poor to Limited | Generally not a good solvent for dissolving Fmoc-amino acids for coupling reactions.[5][6] More commonly used for washing steps in Boc-SPPS.[3] Some Fmoc-amino acids are not readily soluble in DCM and may require the addition of DMF.[6] |

| DMSO | Dimethyl Sulfoxide | Good to Excellent | Can be a valuable co-solvent to enhance the solubility of difficult-to-dissolve Fmoc-amino acids.[7] |

Experimental Protocol: Determining the Solubility of this compound

Given the lack of standardized quantitative data, determining the solubility of this compound under the specific conditions of your laboratory is a crucial preliminary step. The following protocol provides a reliable method for establishing an approximate solubility limit.

Objective: To determine the approximate solubility of this compound in a given SPPS solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

SPPS-grade solvent (e.g., DMF, NMP)

-

Calibrated analytical balance

-

Vortex mixer

-

Small volume glass vials (e.g., 2 mL) with caps

-

Magnetic stirrer and stir bar (optional)

-

Temperature control unit (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Allow the this compound and the solvent to equilibrate to the desired experimental temperature.

-

Initial Solvent Addition: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a glass vial.

-

Solvent Titration: Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.

-

Dissolution Attempt: Vigorously vortex the vial for 1-2 minutes to facilitate dissolution. If a magnetic stirrer is used, add a small stir bar to the vial and stir for a set period.

-

Observation: Visually inspect the solution against a dark background to check for any undissolved solid particles.

-

Iterative Addition: If the solid has completely dissolved, record the volume of solvent added and return to step 3, adding another small aliquot of the solvent to a new, pre-weighed sample of the amino acid derivative. If undissolved solid remains, continue adding small, precise volumes of the solvent, vortexing and observing after each addition, until complete dissolution is achieved.

-

Endpoint Determination: The point at which the this compound completely dissolves represents the approximate solubility.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or Molarity).

-

Confirmation: It is advisable to repeat the determination to ensure reproducibility.

Logical Workflow for Solvent Selection in SPPS

The selection of an appropriate solvent system for the coupling of this compound involves a series of logical considerations aimed at maximizing reaction efficiency and peptide purity. The following diagram illustrates a typical decision-making workflow.

Caption: SPPS Solvent Selection Workflow for this compound.

Conclusion

While the precise quantitative solubility of this compound in various SPPS solvents remains an area requiring further systematic investigation, a qualitative understanding and a robust experimental approach can effectively guide researchers. The common solvents DMF and NMP generally provide adequate to good solubility, with the potential for co-solvents like DMSO to address more challenging cases. By empirically determining solubility and following a logical solvent selection workflow, scientists and drug development professionals can mitigate the risks associated with poor solubility, thereby enhancing the efficiency and success rate of synthesizing cysteine-containing peptides. This systematic approach is fundamental to harnessing the full potential of this compound in the creation of complex and functionally optimized peptides.

References

Stability of Fmoc-Cys(Acm)-OH Under Various Reaction Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. For cysteine-containing peptides, which play crucial roles in biological systems often through the formation of disulfide bridges, the choice of the thiol protecting group is a critical decision. The acetamidomethyl (Acm) group, used in the form of Fmoc-Cys(Acm)-OH, has emerged as a versatile and widely used protecting group for the sulfhydryl side chain of cysteine. Its popularity stems from its remarkable stability to the standard conditions of fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), while allowing for selective removal under specific oxidative or heavy metal-mediated conditions.[1][2][3] This orthogonality is fundamental in the synthesis of complex peptides with multiple disulfide bonds, enabling their regioselective formation.[1]

This technical guide provides a comprehensive overview of the stability of this compound under a wide range of reaction conditions encountered during peptide synthesis and manipulation. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual aids to facilitate informed decisions in the design and execution of synthetic strategies involving this important building block.

Chemical Structure and Properties of this compound

This compound is a derivative of the amino acid cysteine where the alpha-amino group is protected by the base-labile Fmoc group and the side-chain thiol group is protected by the Acm group.

Figure 1: Chemical structure of this compound.

The Acm group's stability profile is a key determinant of its utility. It is designed to be stable to the repetitive cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling, as well as the final acidic cleavage of the peptide from the resin (typically with trifluoroacetic acid, TFA).[1] This allows for the synthesis of a fully assembled peptide with the cysteine thiol groups still protected. The subsequent selective removal of the Acm group then unmasks the thiol for disulfide bond formation or other modifications.

Stability Under Standard Fmoc-SPPS Conditions

A cornerstone of the utility of this compound is its high stability under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes the basic conditions required for Fmoc group removal and the acidic conditions for peptide cleavage from the resin.

Stability to Basic Conditions (Fmoc Deprotection)

The Fmoc protecting group is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). The Acm group is exceptionally stable under these conditions, showing no significant cleavage even with prolonged exposure. This allows for the iterative deprotection of the N-terminus and subsequent amino acid couplings without compromising the integrity of the cysteine side-chain protection.

| Reagent/Condition | Temperature | Time | Stability of Acm Group | Reference(s) |

| 20% Piperidine in DMF | Room Temperature | 10-30 min (standard) | >99% Stable | [4][5] |

| 20% Piperidine in DMF | Room Temperature | Extended (hours) | High stability observed | [6] |

Stability to Acidic Conditions (Resin Cleavage)

Following the completion of peptide chain elongation, the peptide is cleaved from the solid support, and acid-labile side-chain protecting groups are removed. This is typically achieved using a strong acid, most commonly a cocktail based on trifluoroacetic acid (TFA). The Acm group is highly resistant to cleavage by TFA, even in the presence of various scavengers that are added to prevent side reactions.[1] This stability allows for the isolation of the fully protected peptide, which can be purified prior to the removal of the Acm group and disulfide bond formation.

| Reagent/Condition | Temperature | Time | Stability of Acm Group | Reference(s) |

| 95% TFA, 2.5% H₂O, 2.5% TIS | Room Temperature | 2-4 hours | >99% Stable | [1] |

| TFA/Anisole (B1667542)/EDT/EMS mixture | Room Temperature | 2 hours | High stability observed | [1] |

| TFA/TFMSA/TIS/H₂O | Room Temperature | 30 min | Stable | [2] |

Lability Under Specific Deprotection Conditions

The selective removal of the Acm group is a key step in its application. This is typically achieved under oxidative conditions or through the use of heavy metal reagents.

Oxidative Cleavage

Iodine is the most common reagent for the oxidative removal of the Acm group, which simultaneously facilitates the formation of a disulfide bond. The reaction is typically carried out in aqueous or alcoholic solvents.

| Reagent/Condition | Temperature | Time for Complete Cleavage | Notes | Reference(s) |

| Iodine (excess) in MeOH, AcOH, or DMF/H₂O | Room Temperature | 15-60 min | Can lead to iodination of tyrosine residues. | [7][8] |

| N-Chlorosuccinimide (NCS) in DMF | Room Temperature | ~15 min | Rapid on-resin cleavage. | [9] |

Heavy Metal-Mediated Cleavage

Reagents containing mercury(II) or silver(I) ions can effectively cleave the Acm group. These methods are useful when disulfide bond formation is not desired upon deprotection.

| Reagent/Condition | Temperature | Time for Complete Cleavage | Notes | Reference(s) |

| Mercury(II) Acetate (Hg(OAc)₂) in aqueous acetic acid | Room Temperature | 1-4 hours | Toxic reagent. Requires subsequent treatment to remove mercury ions. | [10][11] |

| Silver Trifluoromethanesulfonate (B1224126) (AgOTf) in TFA | 0°C to Room Temp | 1-2 hours | Quantitative cleavage. | [12][13] |

Potential Side Reactions

While this compound is a robust protecting group, certain side reactions can occur, particularly during the deprotection of the Acm group.

-

S- to O-Acm Shift: In peptides with a high content of serine or threonine residues, an intramolecular transfer of the Acm group from the cysteine sulfur to the hydroxyl group of a nearby serine or threonine has been observed during deprotection with Tl(TFA)₃ or Hg(II) reagents.[6]

-

Iodination of Tyrosine: During iodine-mediated Acm removal, the tyrosine side chain can be susceptible to iodination, a side reaction that can be minimized by careful control of reaction conditions and the use of scavengers.[6]

-

Racemization: While the Acm group itself has been shown to cause less racemization during coupling compared to the Trityl (Trt) group, the basic conditions of Fmoc deprotection can still lead to some degree of epimerization at the C-terminal cysteine.[14]

Experimental Protocols

Protocol 1: On-Resin Stability Test of this compound

This protocol describes a general method to assess the stability of the Acm group on a resin-bound peptide under specific chemical conditions.

Figure 2: Workflow for on-resin stability testing.

-

Resin Preparation: Swell the Fmoc-Cys(Acm)-containing peptidyl-resin in DMF.

-

Treatment: Treat the resin with the desired test solution (e.g., 20% piperidine in DMF for basic stability, or a TFA cocktail for acidic stability) at room temperature.

-

Time Points: At various time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove a small aliquot of the resin.

-

Washing: Thoroughly wash each resin aliquot with DMF and DCM to stop the reaction and remove residual reagents.

-

Cleavage: Cleave the peptide from each washed resin aliquot using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours at room temperature.

-

Analysis: Precipitate the cleaved peptide in cold diethyl ether, dissolve in a suitable solvent, and analyze by RP-HPLC and LC-MS.

-

Quantification: Determine the percentage of the peptide with the intact Acm group relative to any degradation products at each time point by integrating the respective peak areas in the HPLC chromatogram.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation with Iodine

This protocol details a common method for the simultaneous removal of the Acm group and formation of a disulfide bridge on the solid support.

Figure 3: Workflow for on-resin Acm removal with iodine.

-

Resin Preparation: Swell the linear peptide-resin containing two Cys(Acm) residues in DMF.

-

Iodine Solution: Prepare a solution of iodine (typically 10 equivalents per Acm group) in a mixture of DMF and water (e.g., 4:1 v/v).

-

Reaction: Add the iodine solution to the resin and agitate the mixture at room temperature for 15 to 60 minutes. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC.

-

Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF.

-

Quenching: Wash the resin with a solution of ascorbic acid in DMF (e.g., 1 M) to quench any remaining iodine.

-

Final Washes: Wash the resin extensively with DMF and then with DCM.

-

Cleavage and Purification: Cleave the cyclized peptide from the resin using a standard TFA cocktail, precipitate with cold ether, and purify by RP-HPLC.

Protocol 3: Acm Deprotection with Silver Trifluoromethanesulfonate (AgOTf)

This protocol is for the removal of the Acm group in solution without the formation of a disulfide bond.

-

Dissolution: Dissolve the Acm-protected peptide in a mixture of TFA and a scavenger such as anisole (e.g., 99:1 v/v).[12]

-

Addition of Silver Salt: Cool the solution to 0-4 °C and add silver trifluoromethanesulfonate (AgOTf), typically in large excess (e.g., 10-100 equivalents per Acm group).[1][12]

-

Reaction: Stir the reaction mixture at 4 °C for 1-2 hours.[1][12]

-

Precipitation: Precipitate the peptide-silver salt by adding cold diethyl ether.

-

Isolation: Isolate the precipitate by centrifugation.

-

Removal of Silver: Treat the peptide with a solution of dithiothreitol (B142953) (DTT) in aqueous acetic acid to remove the silver ions.[1]

-

Purification: Purify the deprotected peptide by RP-HPLC.

Conclusion

This compound is an invaluable building block in peptide chemistry, offering a robust and orthogonal strategy for the protection of cysteine's sulfhydryl group. Its high stability to the standard acidic and basic conditions of Fmoc-SPPS ensures the integrity of the protected cysteine throughout peptide assembly. The selective lability of the Acm group to specific oxidative and heavy metal-mediated conditions provides the synthetic chemist with precise control over the timing and method of disulfide bond formation. A thorough understanding of the stability profile of this compound, including an awareness of potential side reactions and the availability of detailed experimental protocols, is essential for its successful application in the synthesis of complex and biologically important cysteine-containing peptides. This guide serves as a comprehensive resource to aid researchers in leveraging the full potential of this versatile protecting group strategy.

References

- 1. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. digital.csic.es [digital.csic.es]

- 7. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Acetamidomethyl (Acm): A Technical Guide to a Cornerstone Cysteine Protecting Group

For decades, the acetamidomethyl (Acm) group has been an indispensable tool in the arsenal (B13267) of peptide chemists and drug development professionals. Its unique stability and orthogonal deprotection characteristics have made it a cornerstone for the synthesis of complex peptides, particularly those containing multiple disulfide bonds. This in-depth technical guide explores the historical development, key properties, and practical applications of the Acm group, providing researchers and scientists with a comprehensive resource for its effective utilization.

Introduction: A Novel Thiol Protecting Group Emerges

The landscape of peptide synthesis was significantly advanced in 1972 when Veber and his colleagues introduced the acetamidomethyl (Acm) group as a novel protecting group for the thiol functionality of cysteine.[1] Prior to this, the synthesis of cysteine-containing peptides was often plagued by side reactions involving the highly reactive thiol group. The Acm group offered a robust solution, exhibiting remarkable stability under the acidic conditions commonly employed in peptide synthesis, such as in trifluoroacetic acid (TFA), hydrogen bromide in acetic acid, and hydrogen chloride in ethanol.[2] This stability extended to anhydrous hydrogen fluoride (B91410) at 0°C, making it compatible with the then-prevalent Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[2]

The true ingenuity of the Acm group lies in its orthogonal deprotection. While stable to acids, it could be selectively removed under mild conditions using mercuric acetate (B1210297), allowing for the unmasking of the thiol group at a desired stage of the synthesis without disturbing other acid-labile protecting groups.[3][4] This orthogonality was a pivotal development, paving the way for the regioselective formation of disulfide bonds in peptides with multiple cysteine residues, a critical aspect in mimicking the native structure and function of many biologically active peptides and proteins.

Physicochemical Properties and Stability

The Acm group's utility is rooted in its chemical stability. It is largely inert to the repetitive acid treatments required for the removal of Nα-Fmoc (9-fluorenylmethyloxycarbonyl) or Boc protecting groups during SPPS.[5][6] This stability allows for the synthesis of a full-length peptide chain with Acm-protected cysteines, which can then be purified prior to the critical disulfide bond formation step.[5][6] The Acm group is also stable to basic conditions, such as the piperidine (B6355638) solutions used for Fmoc removal.[4]

However, it is not completely immune to all acidic conditions. Prolonged treatment with strong acid cocktails, particularly at elevated temperatures, can lead to partial removal of the Acm group.[4][7] Additionally, a notable side reaction is the potential for the Acm group to alkylate the tyrosine side chain, ortho to the phenolic hydroxyl group, during acidolysis.[4][7] This side reaction can be suppressed by performing the cleavage at higher dilutions and including scavengers like phenol (B47542) in the cleavage cocktail.[4][7] Another potential side reaction, particularly in peptides with a high serine and threonine content, is the S-to-O Acm shift during deprotection.[8]

Methodologies for Deprotection: A Versatile Toolkit

The true versatility of the Acm group is demonstrated by the variety of methods available for its removal. This allows chemists to choose a deprotection strategy that is compatible with the specific peptide sequence and the presence of other protecting groups.

Heavy Metal-Mediated Deprotection

The classical method for Acm removal involves the use of heavy metal ions, most commonly mercury(II) or silver(I).

-

Mercury(II) Acetate: This was the original method described for Acm deprotection.[3] The reaction is typically carried out in an aqueous acidic solution at pH 4. The resulting mercury-thiolate complex is then decomposed with a stronger thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to release the free cysteine.[3][9] While effective, the high toxicity of mercury compounds is a significant drawback.[2]

-

Silver(I) Salts: Silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver tetrafluoroborate (B81430) (AgBF4) in TFA can also be used to cleave the Acm group.[3][4] The resulting silver-thiolate is subsequently treated with DTT to liberate the free thiol.[3] This method also suffers from the toxicity of the heavy metal reagent.

Oxidative Deprotection for Disulfide Bond Formation

A major advantage of the Acm group is its ability to be removed oxidatively, leading directly to the formation of a disulfide bond. This is particularly useful for the synthesis of cyclic peptides and proteins with multiple disulfide bridges.

-

Iodine: Treatment with iodine is a widely used method for the simultaneous deprotection of two Acm-protected cysteines and the formation of a disulfide bond.[9][10] The reaction is typically performed in aqueous acetic acid or methanol.[3] Care must be taken with peptides containing sensitive residues like tyrosine, histidine, and tryptophan, as iodination of these side chains can occur.[3]

-

Thallium(III) Trifluoroacetate: This reagent also effects oxidative deprotection and disulfide bond formation.[4][5] However, like mercury, thallium is highly toxic.

-

N-Halosuccinimides: N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have emerged as effective reagents for the on-resin removal of Acm groups and concomitant disulfide bond formation.[11][12] These reagents offer fast reaction kinetics under mild conditions.[11]

Palladium-Mediated Deprotection

More recently, palladium-based methods have been developed for Acm removal, offering a less toxic alternative to mercury.[13][14] These methods often proceed under mild, aqueous conditions.

Quantitative Data on Acm Deprotection Methods

| Deprotection Method | Reagents and Conditions | Typical Yield | Advantages | Disadvantages |

| Mercury(II) Acetate | 10 eq. Hg(OAc)₂ per Acm group, 10% aq. AcOH, pH 4.0, room temp., followed by 20 eq. β-mercaptoethanol.[3] | Good to High | Well-established, reliable. | Highly toxic mercury salts. |

| Silver(I) Trifluoromethanesulfonate | 100 eq. AgOTf per Acm group, TFA/anisole (99:1), 4°C, 2h, followed by 40 eq. DTT.[3] | Good | Effective for Acm removal. | Toxic silver salts. |

| Iodine (in solution) | 0.06 M I₂ in MeOH, dropwise until persistent yellow color, quenched with ascorbic acid.[3] | Variable | Direct disulfide bond formation. | Potential for side reactions (iodination of sensitive residues). |

| Iodine (on-resin) | 10 eq. I₂ in DMF/H₂O (4:1), room temp., 40 min.[5] | Good | Convenient for on-resin cyclization. | Can lead to complex mixtures and lower yields in some cases.[15] |

| N-Chlorosuccinimide (on-resin) | 3 eq. NCS in DMF, 2 x 3.5 min.[11] | High (≥87% for oxytocin) | Fast, mild, on-resin compatible. | Potential for oxidation of methionine.[3] |

| Thallium(III) Trifluoroacetate (on-resin) | 1.2 eq. Tl(CF₃CO₂)₃ in DMF, 2 x 40 min.[5] | Good | Effective for on-resin cyclization. | Highly toxic thallium salts. |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Cys(Acm)-OH

This protocol describes a one-pot synthesis of this compound.

-

Formation of S-acetamidomethyl-cysteine:

-

In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate (1 eq.) and N-(hydroxymethyl)acetamide (Acm-OH) (1.2 eq.) in water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add concentrated hydrochloric acid (e.g., 37%) while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by TLC or HPLC.

-

-

Fmoc Protection:

-

To the resulting Cys(Acm) solution, add a suitable organic solvent such as dioxane or acetone.

-

Cool the mixture to 0-5°C.

-

Adjust the pH of the solution to 8.5-9.0 using a base such as sodium carbonate or sodium bicarbonate.

-

Slowly add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) (1.05 eq.) in the same organic solvent.

-

Allow the reaction to stir at room temperature for 4-6 hours, maintaining the pH between 8.5 and 9.0.

-

After the reaction is complete (monitored by TLC or HPLC), acidify the solution to pH 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield pure this compound.[16][17]

-

Protocol 2: On-Resin Deprotection of Acm with Iodine for Disulfide Bond Formation

This protocol is suitable for the on-resin cyclization of a peptide containing two Cys(Acm) residues.

-

After the synthesis of the linear peptide on the solid support is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Prepare a solution of iodine (10 equivalents relative to the resin loading) in a mixture of DMF and water (4:1 v/v).

-

Add the iodine solution to the resin and shake the mixture at room temperature for 40-60 minutes.[5][18] The resin will typically turn a dark brown or purple color.

-

Monitor the reaction for the disappearance of the starting material by cleaving a small amount of resin and analyzing by HPLC/MS.

-

Once the reaction is complete, filter the resin and wash it extensively with DMF to remove excess iodine.

-

To quench any remaining iodine, wash the resin with a 2% ascorbic acid solution in DMF (2 x 5 min).[5]

-

Finally, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) and dry under vacuum.

-

The cyclic peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.

Protocol 3: Deprotection of Acm in Solution using Mercury(II) Acetate

This protocol is for the deprotection of an Acm-protected peptide in solution to yield a free thiol.

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[3]

-

Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or dilute aqueous ammonia.[3][9]

-

Add a solution of mercury(II) acetate (10 equivalents per Acm group) to the peptide solution with gentle stirring.[3]

-

Readjust the pH to 4.0 and stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).[9]

-

To decompose the mercury-thiolate complex, add β-mercaptoethanol (20 equivalents per Acm group) and continue stirring for at least 5 hours.[3][9] A precipitate will form.

-

Remove the precipitate by centrifugation.

-

The supernatant containing the deprotected peptide can be purified by preparative HPLC to remove salts and other impurities.

Strategic Applications in Peptide and Drug Development

The orthogonality of the Acm group has been instrumental in the synthesis of numerous complex peptides with multiple disulfide bonds. By using a combination of different cysteine protecting groups with distinct deprotection chemistries, specific disulfide bridges can be formed in a controlled, regioselective manner.

A common strategy involves the use of an acid-labile protecting group like trityl (Trt) for one pair of cysteines and the Acm group for another. The Trt groups are removed during the final TFA cleavage, and the first disulfide bond is formed by oxidation of the resulting free thiols. Subsequently, the Acm groups are removed oxidatively with iodine to form the second disulfide bond.[19] Other orthogonal partners for Acm include tert-butyl (tBu) and 4-methoxybenzyl (Mob).[20][21]

This level of control is crucial for producing peptides with the correct three-dimensional structure, which is essential for their biological activity. Examples of complex peptides synthesized using Acm-based strategies include conotoxins, which are neurotoxic peptides with intricate disulfide connectivity.[11][20][21]

Visualizing Workflows with Graphviz

Introduction and Removal of the Acm Group

Caption: Workflow for the introduction and subsequent removal of the Acm protecting group.

Orthogonal Strategy for Regioselective Disulfide Bond Formation

Caption: Regioselective disulfide bond formation using Trt and Acm as orthogonal protecting groups.

Conclusion: An Evolving Legacy

The acetamidomethyl protecting group, since its introduction, has proven to be a robust and versatile tool in peptide chemistry. Its stability to a wide range of conditions, coupled with a diverse array of deprotection methods, has solidified its place in the synthesis of complex peptides and proteins. While concerns over the toxicity of heavy metal reagents have spurred the development of alternative deprotection strategies, the fundamental principles of its application remain as relevant today as they were decades ago. As the demand for sophisticated peptide-based therapeutics continues to grow, the enduring legacy of the Acm group is set to continue, enabling the creation of novel molecules with intricate architectures and vital biological functions.

References

- 1. Acetamidomethyl. A novel thiol protecting group for cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 16. CN109160891A - A kind of this compound preparation method - Google Patents [patents.google.com]

- 17. One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine (this compound) | Semantic Scholar [semanticscholar.org]

- 18. biotage.com [biotage.com]

- 19. books.rsc.org [books.rsc.org]

- 20. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thiol Landscape: An In-depth Technical Guide to the Reactivity of the Acm-Protected Thiol Group

For Researchers, Scientists, and Drug Development Professionals

The acetamidomethyl (Acm) protecting group is a cornerstone in the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds. Its unique stability profile and diverse deprotection methods make it an invaluable tool for chemists navigating the intricate landscape of peptide and protein engineering. This technical guide provides a comprehensive overview of the reactivity of the Acm-protected thiol group, offering detailed experimental protocols, quantitative data for comparative analysis, and logical workflows to empower researchers in their synthetic endeavors.

Core Concepts: Stability and Orthogonality

The Acm group exhibits remarkable stability under a variety of conditions commonly employed in peptide synthesis. It is resistant to the acidic conditions of trifluoroacetic acid (TFA) used for the cleavage of many other protecting groups, as well as to basic conditions like piperidine (B6355638) used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] This stability is crucial for its role in orthogonal protection strategies, where multiple protecting groups are selectively removed in a specific sequence to direct the formation of desired disulfide bonds.[3][4] The Acm group can be used in concert with other acid-labile (e.g., Trityl, Trt) or base-labile protecting groups, allowing for the regioselective formation of disulfide bridges, a critical aspect in the synthesis of many biologically active peptides and proteins.[3][5]

Deprotection Methodologies: A Comparative Overview

The removal of the Acm group, or deprotection, can be achieved through several distinct chemical pathways. The choice of method depends on factors such as the presence of other sensitive amino acid residues in the peptide sequence, the desired final state of the thiol (free or as a disulfide bond), and whether the reaction is performed in solution or on a solid support.

| Deprotection Method | Reagents | Key Features |

| Iodine-Mediated Oxidation | Iodine (I₂) in solvents like methanol, aqueous acetic acid, or DMF.[6][7] | Concurrent deprotection and disulfide bond formation. Reaction rate is solvent-dependent.[8] Can lead to side reactions like iodination of sensitive residues (Tyr, His, Trp).[8] |

| Heavy Metal-Assisted Cleavage | Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver(I) tetrafluoroborate (B81430) (AgBF₄).[6][8] | Effective for generating a free thiol. Requires subsequent steps to remove the heavy metal ions. Toxicity of heavy metals is a significant drawback.[8] |

| Palladium-Catalyzed Deprotection | Palladium(II) complexes (e.g., PdCl₂).[9][10] | Rapid and efficient removal under aqueous conditions. Can be performed in a one-pot fashion with other reactions like native chemical ligation.[10][11] |

| N-Halosuccinimide (NXS) Oxidation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS).[12][13] | Fast and efficient on-resin deprotection and disulfide bond formation. Can be performed in the presence of other protecting groups like Trt.[12] |

| Electrophilic Disulfides | 2,2'-dithiobis(5-nitropyridine) (DTNP).[14] | Allows for deprotection to a mixed disulfide, which can then be reduced to the free thiol. |

Quantitative Data on Deprotection Efficiency

Optimizing deprotection conditions is critical for maximizing yield and purity. The following tables summarize available quantitative data for two common deprotection methods.

Table 1: On-Resin Iodine-Mediated Acm Removal and Cysteine Oxidation [15]

| Trial | Reaction Time (min) | I₂ Equivalents | Outcome |

| 1 | 60 | 15 | Complete conversion |

| 2 | 45 | 15 | Complete conversion |

| 3 | 30 | 15 | Complete conversion |

| 4 | 60 | 10 | Complete conversion |

| 5 | 60 | 5 | Complete conversion |

| 6 | 60 | 2.5 | Complete conversion |

In the context of the apamin (B550111) peptide with a pre-existing disulfide bond, even minimal conditions led to full conversion, suggesting the peptide's conformation can significantly influence reaction kinetics.[15]

Table 2: Deprotection of Cys(Acm) with DTNP in TFA/Thioanisole [14]

| Peptide | Equivalents of DTNP | % Deprotection |

| VTGGC(Acm)G-OH | ~15 | ~90% |

This study highlights that a significant excess of the reagent may be required to achieve high levels of deprotection with electrophilic disulfides.[14]

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. The following are representative procedures for common Acm deprotection methods.

Protocol 1: Iodine-Mediated On-Resin Deprotection and Cyclization[7]

-

Suspend the linear peptide resin in N,N-dimethylformamide (DMF) (approximately 1 mL/gram of resin).

-

Treat the resin with 10 equivalents of iodine (I₂) in a 4:1 (v/v) mixture of DMF and water (approximately 1 mL/gram of resin).

-

Shake the reaction mixture at room temperature for 40 minutes.

-

Filter the resin.

-

Wash the resin sequentially with DMF (3 times), 2% ascorbic acid in DMF (2 times), DMF (5 times), and dichloromethane (B109758) (DCM) (3 times).

Protocol 2: Mercury(II) Acetate-Mediated Deprotection in Solution[6]

-

Dissolve the Acm-protected peptide in water or 10% (v/v) aqueous acetic acid (100 µL/mg peptide).

-

Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.

-

Add 1.0 equivalent of mercury(II) acetate per S-acetamidomethyl group in the peptide with stirring.

-

Readjust the pH to 4.0 with acetic acid or aqueous ammonia (B1221849) and stir the mixture at room temperature for 1 hour under an inert atmosphere.

-

Add β-mercaptoethanol (0.5 mL per 100 µmol of peptide) and let the mixture stand at room temperature for 5 hours.

-

Centrifuge the mixture to remove the precipitate and desalt the supernatant containing the crude peptide.

Protocol 3: N-Chlorosuccinimide (NCS)-Mediated On-Resin Deprotection and Cyclization[12]

-

Treat 50 mg of the Acm-protected peptidyl resin with 3 equivalents of NCS dissolved in DMF for 3.5 minutes.

-

Repeat the NCS treatment.

-

Wash the peptidyl resin.

-

Dry the resin and cleave the peptide from the support.

-

Analyze the crude product by HPLC and LCMS.

Potential Side Reactions

While a robust protecting group, the deprotection of Acm can sometimes lead to undesired side reactions. Awareness of these potential pitfalls is crucial for troubleshooting and optimizing synthetic strategies.

-

Iodination of Sensitive Residues: During iodine-mediated deprotection, electron-rich aromatic residues such as tyrosine, histidine, and tryptophan can be susceptible to iodination.[8]

-

S to O-Acm Shift: In peptides with a high content of serine and threonine, an intramolecular shift of the Acm group from the cysteine sulfur to the hydroxyl group of these residues has been observed during deprotection with reagents like thallium(III) trifluoroacetate (B77799) or mercuric acetate.[16]

-

Tyrosine Alkylation: Under certain acidic cleavage conditions, partial removal of the Acm group can lead to the alkylation of the tyrosine side chain with the Acm moiety.[17]

Logical Workflows and Visualizations

The strategic use of the Acm protecting group is best illustrated through logical workflows, particularly in the context of synthesizing peptides with multiple disulfide bonds.

The diagram above illustrates a typical workflow for the regioselective formation of two disulfide bonds using an orthogonal protection strategy with Trt and Acm protecting groups.

This diagram outlines the primary deprotection pathways for the Acm group and the resulting thiol or disulfide products.

Conclusion

The Acm-protected thiol group is a versatile and powerful tool in the arsenal (B13267) of peptide and protein chemists. Its stability to common synthetic conditions, coupled with a variety of selective deprotection methods, enables the construction of complex molecules with high fidelity. A thorough understanding of its reactivity, including potential side reactions, and the careful selection of deprotection strategies are paramount to achieving synthetic success. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of the Acm protecting group in their drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. mdpi.com [mdpi.com]

- 13. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biotage.com [biotage.com]

- 16. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the utilization of Nα-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH) in solid-phase peptide synthesis (SPPS). The Acm group offers an orthogonal protection strategy for the cysteine thiol, enabling the synthesis of complex peptides, particularly those with multiple, regioselectively formed disulfide bonds.

Introduction

Solid-phase peptide synthesis (SPPS) based on the Fmoc/tBu strategy is a cornerstone of peptide chemistry.[1][2] The synthesis of cysteine-containing peptides, however, presents unique challenges due to the reactivity of the thiol side chain.[3] Protecting this functionality is crucial to prevent side reactions like oxidation and disulfide scrambling during peptide assembly.[3]

This compound is a valuable building block for this purpose. The acetamidomethyl (Acm) protecting group is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[4][5] This stability allows for the isolation of a fully deprotected peptide with the cysteine thiol still protected, facilitating purification before the selective formation of disulfide bonds.[4] This orthogonal protection is particularly advantageous for the synthesis of peptides with multiple disulfide bridges, where controlled, stepwise oxidation is required.[6][7]

Experimental Protocol

This protocol outlines the manual synthesis of a peptide containing a Cys(Acm) residue on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.

1. Resin Preparation and Swelling

-

Place the Rink Amide resin in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) (3 x 15 mL).

-

Swell the resin in DMF (15 mL) for at least 1 hour.[1]

2. First Amino Acid Coupling (if not pre-loaded)

-

This step is for resins that do not come with the first amino acid pre-attached. The standard coupling protocol described in step 4 should be followed.

3. Iterative Peptide Chain Elongation (Fmoc-SPPS Cycle)

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.

a. Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF (v/v) (15 mL) for 5 minutes.

-

Drain the vessel.

-

Treat the resin again with 20% piperidine in DMF (15 mL) for 15 minutes to ensure complete Fmoc removal.[1]

-

Wash the resin thoroughly with DMF (5 x 15 mL) to remove piperidine and the fulvene (B1219640) adduct.[2]

b. Amino Acid Coupling (including this compound):

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with a coupling agent like HCTU (3 eq.) and a base such as N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF (10 mL) for a few minutes.[1]

-

Note on Cysteine Coupling: To minimize racemization, which can be a concern with cysteine derivatives, using coupling conditions that are acidic or neutral is recommended. Alternatives to base-mediated activation with HBTU/DIPEA include using DIPCDI/HOBt or DIPCDI/Oxyma.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[8] If the test is positive (indicating free amines), the coupling step may be repeated.

-

Wash the resin with DMF (3 x 15 mL).[1]

4. Cleavage and Global Deprotection

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with dichloromethane (B109758) (DCM) (3 x 15 mL) and methanol (B129727) (3 x 15 mL), then dry under vacuum.[1]

-

Prepare a cleavage cocktail. A standard cocktail is TFA:triisopropylsilane (TIS):water (95:2.5:2.5, v/v/v).[1] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf), but will leave the Cys(Acm) group intact.[4][9]

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum. The peptide now has all side-chain protecting groups removed except for the Acm group on the cysteine.

5. Acm Deprotection and Disulfide Bond Formation (Iodine Method)

This step is performed in solution post-cleavage and purification.

-

Dissolve the purified Acm-protected peptide in an aqueous acetic acid solution (e.g., 80% acetic acid) at a low concentration (0.1-1 mg/mL) to favor intramolecular disulfide bond formation.[4]

-

Add a solution of iodine (I₂) in methanol or acetic acid dropwise while stirring until a faint yellow color persists. A 10-fold molar excess of iodine per Acm group is a common starting point.[4]

-

Allow the reaction to proceed for 1-2 hours.

-

Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate (B1220275) or ascorbic acid until the yellow color disappears.

-

The cyclized peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternative Acm Deprotection Methods:

-

Mercury(II) Acetate (B1210297): The peptide is dissolved in 10% aqueous acetic acid, the pH is adjusted to 4, and mercury(II) acetate (10 eq./Acm) is added. This method is effective but involves toxic heavy metals.[10]

-

Thallium(III) Trifluoroacetate: This is another potent reagent for Acm removal, but like mercury, it is highly toxic.[11] Side reactions, such as the transfer of the Acm group to serine or threonine residues, have been reported with this method.[11]

Quantitative Data Summary

| Step | Reagent/Parameter | Typical Quantity/Condition | Notes |

| Resin Swelling | DMF | 15 mL per gram of resin | Swell for at least 1 hour.[1] |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 15 mL treatments (5 min and 15 min) | Ensures complete removal of the Fmoc group.[1] |

| Amino Acid Coupling | Fmoc-Amino Acid | 3 equivalents | Relative to the resin's substitution level.[1] |

| Coupling Agent (e.g., HCTU) | 3 equivalents | [1] | |

| Base (e.g., DIEA) | 6 equivalents | [1] Use of collidine is recommended to reduce racemization for sensitive residues like Cys(Trt) and Ser(tBu).[12] | |

| Reaction Time | 1-2 hours | Monitor with Kaiser test for completion.[8] | |

| Cleavage | Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) | 10 mL per gram of resin | Reaction time is typically 2-3 hours.[1] |

| Acm Deprotection | Iodine (I₂) | ~10-fold molar excess per Acm group | Titrate until a persistent yellow color is observed.[4] |

| Peptide Concentration | 0.1 - 1 mg/mL | Low concentration favors intramolecular cyclization.[4] | |

| Solvent | Aqueous Acetic Acid (e.g., 80%) | [4] | |

| Reaction Time | 1-2 hours | Monitor by HPLC to confirm completion. |

Visualizations

Caption: Workflow for SPPS using this compound.

Caption: Orthogonal deprotection strategy with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. bachem.com [bachem.com]

- 5. DSpace [diposit.ub.edu]

- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

Application Notes and Protocols: Fmoc-Cys(Acm)-OH in Cyclic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Acm)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS) for the generation of cyclic peptides, particularly those containing disulfide bridges. The acetamidomethyl (Acm) protecting group on the cysteine thiol is stable to the standard piperidine-mediated Fmoc deprotection and trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-SPPS.[1][2] This orthogonality allows for the selective deprotection of the Cys(Acm) residues and subsequent intramolecular cyclization to form a disulfide bond, either while the peptide is still attached to the solid support (on-resin cyclization) or after cleavage in solution (solution-phase cyclization).[3][4] This controlled cyclization is vital for constraining peptide conformation, which can lead to enhanced biological activity, stability, and target specificity, making it a valuable tool in drug discovery and development.[5][6][7][8]

Applications of this compound in Cyclic Peptide Synthesis

The use of this compound offers precise control over disulfide bond formation, enabling a variety of applications:

-